Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is a chemical compound characterized by its unique structure and properties. It is classified as an ester, specifically derived from the carboxylic acid of 2-thiophenecarboxylic acid and octanol. This compound has garnered interest in various scientific fields due to its potential applications.
The synthesis of Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate can be achieved through several methods, primarily involving the reaction of 2-thiophenecarboxylic acid with octanol in the presence of a suitable catalyst.
The molecular structure of Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate features:
Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate primarily relates to its interactions within biological systems:
Studies have indicated that compounds with similar structures exhibit varying levels of biological activity based on their substituents and functional groups .
Physical property data can be obtained from chemical databases like PubChem or ChemSpider which provide comprehensive details on solubility, boiling point, melting point, etc. .
Octyl 5-(1,3-dioxolan-2-y)-2-thiophenecarboxylate has potential applications in various fields:
Functionalization of thiophene derivatives at the 5-position with 1,3-dioxolane requires precise catalysis to avoid side reactions. Lewis acids (e.g., ZnCl₂) and Brønsted acids (e.g., p-TSA) are commonly employed for acetal protection of carbonyl precursors. Key challenges include:
Table 1: Catalyst Performance in Dioxolane Formation
| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| p-TSA (3 mol%) | 92 | 3 | <5% |
| ZnCl₂ (5 mol%) | 85 | 5 | 10–12% |
| Montmorillonite K10 | 95 | 2.5 | <2% |
Montmorillonite K10 demonstrates superior efficiency due to its acidic sites and layered structure, which stabilize the transition state [1] [2].
Esterification of the carboxyl group with n-octanol must preserve the acid-sensitive dioxolane acetal. Key parameters include:
Yields exceed 90% when using 1.2 equivalents of octanol and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The SMILES string O=C(C1=CC=C(C2OCCO2)S1)OCCCCCCCC confirms the ester linkage [2].
Montmorillonite K10 clay serves as a reusable, non-toxic catalyst for both acetalization and esterification:
Alkyl chain length significantly influences physicochemical properties:
Table 2: Impact of Alkyl Chain Length on Key Properties
| Alkyl Ester | Molecular Formula | Boiling Point (°C) | LogP | Density (g/cm³) |
|---|---|---|---|---|
| Propyl (CAS: N/A) | C₁₀H₁₂O₄S | ∼280 | 2.10 | 1.21 |
| Hexyl (CAS: N/A) | C₁₃H₁₈O₄S | ∼350 | 3.45 | 1.16 |
| Octyl (CAS: 898772-26-4) | C₁₆H₂₄O₄S | 424.9 | 4.31 | 1.124 |
The octyl chain optimizes balance between lipophilicity and processability in applications like organic electronics [4].
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5